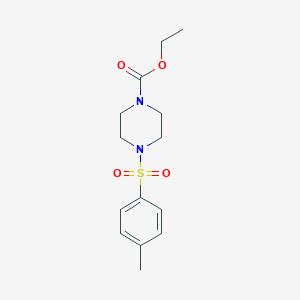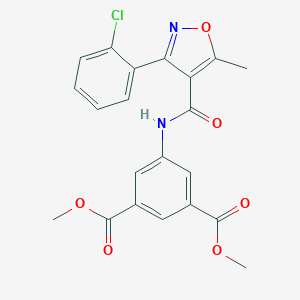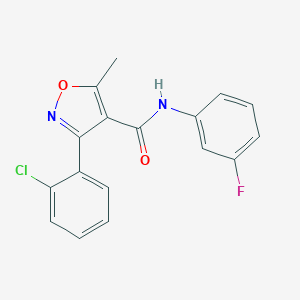![molecular formula C20H11Cl2NO3 B416083 (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B416083.png)
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a heterocyclic compound that features a furan ring, an oxazole ring, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by cyclization with an appropriate amine to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrimidine Derivatives: Exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial activities.
Uniqueness
(4E)-4-{[5-(2,5-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its specific combination of a furan ring, an oxazole ring, and a dichlorophenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H11Cl2NO3 |
|---|---|
Peso molecular |
384.2g/mol |
Nombre IUPAC |
(4E)-4-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H11Cl2NO3/c21-13-6-8-16(22)15(10-13)18-9-7-14(25-18)11-17-20(24)26-19(23-17)12-4-2-1-3-5-12/h1-11H/b17-11+ |
Clave InChI |
LWYLBSRZHLSHNJ-GZTJUZNOSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2 |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(2-chlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B416008.png)






![Propyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B416016.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3,5-dimethylpiperidine](/img/structure/B416020.png)
![1-{[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B416021.png)

